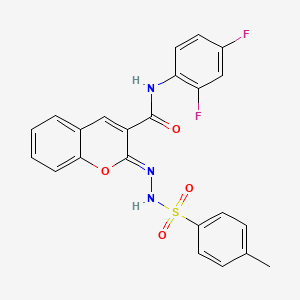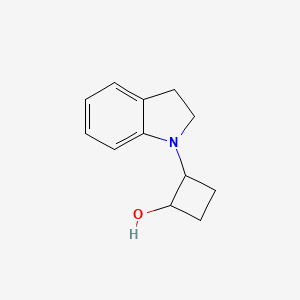
N,N-diméthyl-3-pipérazin-1-ylaniline ; dihydrochlorure
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-3-piperazin-1-ylaniline;dihydrochloride is a chemical compound with the molecular formula C13H23Cl2N3. It is a derivative of piperazine, a six-membered heterocycle containing one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.
Applications De Recherche Scientifique
N,N-Dimethyl-3-piperazin-1-ylaniline;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-3-piperazin-1-ylaniline;dihydrochloride typically involves the reaction of N,N-dimethylaniline with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods: In industrial settings, the production of N,N-Dimethyl-3-piperazin-1-ylaniline;dihydrochloride involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters and the use of high-purity starting materials to ensure consistent product quality. The final product is typically purified through crystallization or chromatography techniques.
Types of Reactions:
Oxidation: N,N-Dimethyl-3-piperazin-1-ylaniline;dihydrochloride can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products, depending on the reducing agents and conditions used.
Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-3-piperazin-1-ylaniline;dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
- N,N-Dimethyl-2-piperidin-3-ylethanamine dihydrochloride
- N-Methyl-1-(3-pyridin-3-ylisoxazol-5-yl)methanamine dihydrochloride
- N-Methyl-1-(1-phenylpyrrolidin-3-yl)methanamine hydrochloride
Comparison: N,N-Dimethyl-3-piperazin-1-ylaniline;dihydrochloride is unique due to its specific structural features and chemical properties. Compared to similar compounds, it may exhibit different reactivity, biological activity, and potential applications. Its piperazine moiety and dimethyl substitution confer distinct characteristics that make it valuable in various research and industrial contexts.
Propriétés
IUPAC Name |
N,N-dimethyl-3-piperazin-1-ylaniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3.2ClH/c1-14(2)11-4-3-5-12(10-11)15-8-6-13-7-9-15;;/h3-5,10,13H,6-9H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKKNXXDOJNQCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)N2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/new.no-structure.jpg)
![4-chloro-N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)benzamide](/img/structure/B2551334.png)



![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2551341.png)
![Ethyl 4-[1-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate;hydrochloride](/img/structure/B2551342.png)

![N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-fluorobenzene-1-sulfonamide](/img/structure/B2551344.png)

![2-(benzylsulfanyl)-N-[2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]acetamide](/img/structure/B2551346.png)
![3-[(furan-2-yl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B2551348.png)

